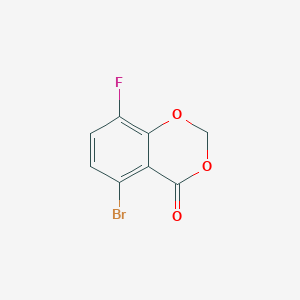

4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-

CAS No.: 1934421-16-5

Cat. No.: VC16213551

Molecular Formula: C8H4BrFO3

Molecular Weight: 247.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1934421-16-5 |

|---|---|

| Molecular Formula | C8H4BrFO3 |

| Molecular Weight | 247.02 g/mol |

| IUPAC Name | 5-bromo-8-fluoro-1,3-benzodioxin-4-one |

| Standard InChI | InChI=1S/C8H4BrFO3/c9-4-1-2-5(10)7-6(4)8(11)13-3-12-7/h1-2H,3H2 |

| Standard InChI Key | OOKYRRPVZLWABI-UHFFFAOYSA-N |

| Canonical SMILES | C1OC2=C(C=CC(=C2C(=O)O1)Br)F |

Introduction

Chemical Structure and Nomenclature

The compound features a benzodioxin core—a fused bicyclic system comprising a benzene ring and a 1,3-dioxin ring. The ketone group at position 4 and halogen substituents at positions 5 (bromo) and 8 (fluoro) define its unique architecture. The systematic IUPAC name, 5-bromo-8-fluoro-4H-1,3-benzodioxin-4-one, reflects this substitution pattern.

Molecular Formula: C₈H₃BrF O₃

Molecular Weight: 259.01 g/mol

Structural Features:

-

Benzodioxin backbone: Fused benzene and 1,3-dioxin rings.

-

Electrophilic sites: Ketone at position 4 enhances reactivity toward nucleophiles.

-

Halogen substituents: Bromine (electron-withdrawing) and fluorine (electronegative) influence electronic distribution and intermolecular interactions.

Synthesis and Reaction Pathways

The synthesis of 5-bromo-8-fluoro-4H-1,3-benzodioxin-4-one leverages palladium-catalyzed carbonylation-cyclization domino reactions, as demonstrated in analogous benzoxazinone syntheses .

Key Synthetic Route:

-

Starting Materials:

-

Reaction Conditions:

-

Mechanism:

-

Carbonylation: Palladium-mediated insertion of CO into the aryl-halogen bond.

-

Cyclization: Intramolecular nucleophilic attack by the phenolic oxygen on the carbonyl carbon, forming the dioxinone ring.

-

Yield: 60–85% (optimized conditions) .

Alternative Methods:

-

Microwave-assisted synthesis: Reduces reaction time to 1–2 hours with comparable yields.

-

Flow chemistry: Enhances scalability and safety for industrial applications.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 156–158°C | |

| Boiling Point | Not reported | – |

| Solubility | DMSO, DMF, dichloromethane | |

| Storage Conditions | 2–8°C, inert atmosphere | |

| Stability | Sensitive to moisture, light |

The compound’s limited aqueous solubility and hygroscopic nature necessitate anhydrous handling. Spectroscopic data (e.g., NMR, NMR) align with its structure, with characteristic signals for aromatic protons (δ 7.2–7.8 ppm), ketone carbonyl (δ 170–175 ppm), and halogen substituents .

Reactivity and Functionalization

The ketone and halogen groups enable diverse transformations:

Nucleophilic Aromatic Substitution:

-

Bromine displacement: Reacts with amines or thiols under basic conditions (e.g., K₂CO₃, DMF, 80°C).

-

Fluorine retention: Due to its strong C–F bond, fluorine typically remains inert under mild conditions.

Ketone Derivatization:

-

Reduction: LiAlH₄ reduces the ketone to a secondary alcohol.

-

Grignard addition: Forms tertiary alcohols with organomagnesium reagents.

Cross-Coupling Reactions:

-

Suzuki–Miyaura: Palladium-catalyzed coupling with boronic acids to introduce aryl/alkyl groups at the bromine position.

Future Directions

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity.

-

Structure–Activity Relationships (SAR): Modify substituents to optimize pharmacokinetic profiles.

-

Green Synthesis: Develop solvent-free or catalytic methods to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume